Lithium 4-(oxetan-2-yl)benzoate falls under the category of organolithium compounds, which are widely utilized in organic synthesis due to their strong nucleophilic properties. Its classification as a lithium salt places it in the broader category of lithium carboxylates, which are known for their utility in various chemical reactions and applications.
The synthesis of Lithium 4-(oxetan-2-yl)benzoate can be achieved through several methods, primarily involving the reaction of benzoic acid derivatives with oxetane-containing reagents. A common synthetic route includes:
The reaction conditions typically involve polar aprotic solvents and may require elevated temperatures to facilitate cyclization and esterification reactions effectively.
Lithium 4-(oxetan-2-yl)benzoate's molecular formula can be represented as , with a molecular weight of approximately 220.1 g/mol. The structure features:
The compound's structural representation includes a lithium ion coordinated with the carboxylate oxygen atoms from the benzoate group.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 220.1 g/mol |
IUPAC Name | Lithium 4-(oxetan-2-yl)benzoate |
InChI | InChI=1S/C11H11LiO3/c1-9(12)8-6-4-5-7(10)11(13)14;/h4-8H,1H3,(H,12,13) |
Canonical SMILES | [Li+].C1CC(O1)C(=O)c1ccccc1 |
Lithium 4-(oxetan-2-yl)benzoate can undergo various chemical transformations:
Common reagents for these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles such as amines or alcohols.
The mechanism by which Lithium 4-(oxetan-2-yl)benzoate exerts its chemical reactivity involves:
Lithium 4-(oxetan-2-yl)benzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Lithium 4-(oxetan-2-yl)benzoate has several applications in scientific research:
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 24622-61-5
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6